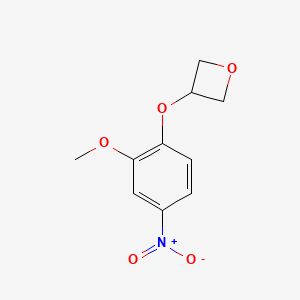

3-(2-Methoxy-4-nitrophenoxy)oxetane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxy-4-nitrophenoxy)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-14-10-4-7(11(12)13)2-3-9(10)16-8-5-15-6-8/h2-4,8H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLCNOCQIYAYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])OC2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Methoxy-4-nitrophenoxy)oxetane

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(2-Methoxy-4-nitrophenoxy)oxetane, a molecule of significant interest in medicinal chemistry. The oxetane moiety is increasingly recognized as a valuable structural motif in drug design, capable of modulating key physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2][3][4][5] This document details the most chemically sound and efficient synthetic route—the Williamson ether synthesis—for the preparation of this target compound. It offers a step-by-step experimental protocol, a discussion of the underlying chemical principles, and guidance on the characterization of the final product. This guide is intended to be a practical resource for researchers engaged in the synthesis of novel oxetane-containing compounds for drug discovery programs.

Introduction: The Rising Prominence of Oxetanes in Drug Discovery

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged from relative obscurity to become a highly sought-after component in modern medicinal chemistry.[1][2][3][4] Historically viewed as a niche structural element, the unique properties conferred by the oxetane ring are now being strategically harnessed to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][5]

The incorporation of an oxetane can lead to significant improvements in aqueous solubility, a critical parameter for drug absorption and distribution.[1][3] Furthermore, the strained four-membered ring is a metabolically robust isostere for more labile groups like gem-dimethyl or carbonyl functionalities.[2][3] The synthesis of this compound serves as a valuable case study in the construction of aryloxy-oxetane ethers, a class of compounds with broad potential in various therapeutic areas.

Retrosynthetic Analysis and Strategic Approach

The target molecule, this compound, is an unsymmetrical ether. The most logical and widely applicable method for the synthesis of such ethers is the Williamson ether synthesis.[4][6] This robust reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Our retrosynthetic analysis, therefore, disconnects the ether linkage to yield two key synthons: the nucleophilic 2-methoxy-4-nitrophenoxide and an electrophilic 3-halooxetane.

Figure 1: Retrosynthetic analysis of this compound.

This approach is advantageous as both starting materials are readily accessible. 2-Methoxy-4-nitrophenol is a commercially available reagent, and 3-halooxetanes can be synthesized from commercially available precursors.[7][8][9]

Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established principles of the Williamson ether synthesis and is optimized for the specific reactants involved.[2][4][10]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Methoxy-4-nitrophenol | 169.13 | ≥98% | Commercially Available |

| 3-Iodooxetane | 183.98 | ≥95% | Commercially Available |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 60% | Commercially Available |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | ≥99.8% | Commercially Available |

| Ethyl Acetate | 88.11 | ACS Grade | Commercially Available |

| Hexanes | - | ACS Grade | Commercially Available |

| Saturated Aqueous Ammonium Chloride (NH4Cl) | 53.49 | - | Prepared in-house |

| Brine (Saturated Aqueous NaCl) | 58.44 | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | - | Commercially Available |

Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis of this compound.

-

Preparation of the Phenoxide: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add 2-methoxy-4-nitrophenol (1.0 eq). Dissolve the phenol in anhydrous N,N-dimethylformamide (DMF, approximately 0.2 M). Cool the solution to 0 °C using an ice bath.

-

Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution at 0 °C. The evolution of hydrogen gas will be observed. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The formation of the sodium phenoxide will result in a color change.

-

Nucleophilic Substitution: Cool the reaction mixture back down to 0 °C. Add 3-iodooxetane (1.1 eq) dropwise via syringe. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). If the reaction is sluggish, gentle heating to 50-60 °C can be applied.[4]

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as the final product.

Causality Behind Experimental Choices

-

Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the phenol to form the corresponding alkoxide.[6] Anhydrous DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the cation (Na+) while leaving the nucleophile (the phenoxide) highly reactive.[2][4]

-

Choice of Electrophile: 3-Iodooxetane is chosen over 3-bromooxetane as iodide is a better leaving group, which can facilitate the SN2 reaction.[7][9]

-

Temperature Control: The initial deprotonation and the addition of the electrophile are carried out at 0 °C to control the exothermic nature of the reactions and to minimize potential side reactions.

-

Work-up Procedure: Quenching with a mild acid like ammonium chloride is preferred over strong acids to prevent the potential acid-catalyzed ring-opening of the oxetane moiety.[1]

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the oxetane ring protons. The aromatic protons will appear in the downfield region, with their splitting pattern determined by the substitution on the benzene ring. The methoxy protons will be a singlet around 3.8-4.0 ppm. The oxetane protons will exhibit a complex multiplet pattern in the range of 4.5-5.0 ppm.

-

13C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The aromatic carbons will resonate in the 110-160 ppm region. The methoxy carbon is expected around 56 ppm.[11] The carbons of the oxetane ring will appear in the upfield region, typically between 60-80 ppm.

Table 2: Predicted 1H and 13C NMR Chemical Shifts

| Assignment | Predicted 1H NMR (ppm) | Predicted 13C NMR (ppm) |

| Aromatic CH | 7.0 - 8.2 (m) | 110 - 160 |

| Oxetane CH | 4.8 - 5.2 (m) | 70 - 75 |

| Oxetane CH2 | 4.5 - 4.9 (m) | 65 - 70 |

| Methoxy (OCH3) | 3.9 (s) | ~56 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

Safety Considerations

-

Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle with extreme care in a fume hood and under an inert atmosphere.

-

N,N-Dimethylformamide (DMF): A potential irritant and can be harmful if inhaled or absorbed through the skin. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

3-Iodooxetane: May be irritating to the eyes, respiratory system, and skin.[3] Handle in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be reliably achieved through the Williamson ether synthesis. This guide provides a detailed and scientifically grounded protocol that can be adapted by researchers in the field of medicinal chemistry. The strategic incorporation of the oxetane moiety is a testament to the ongoing evolution of drug design, and a thorough understanding of its synthesis is paramount for the continued development of novel therapeutics.

References

- Wessjohann, L. A., et al. (2007).

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-iodooxetane. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

- Thieme Chemistry. (n.d.). Oxetanes and Oxetan-3-ones. Science of Synthesis.

- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- Google Patents. (n.d.). CN103554064A - Preparation method of 3-hydroxy oxetane compound.

-

PubChem. (n.d.). 2-Methoxy-4-nitrophenol. National Institutes of Health. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-3-nitrophenol. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2023, June). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

-

ResearchGate. (2006, August 10). 2-Methoxy-3-nitrophenol. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. 3-iodooxetane [chembk.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. CAS 26272-85-5: 3-Iodooxetane | CymitQuimica [cymitquimica.com]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3-(2-Methoxy-4-nitrophenoxy)oxetane: A Technical Guide

Introduction

The oxetane ring, a four-membered cyclic ether, has garnered significant interest in medicinal chemistry. Its unique structural and electronic properties can impart favorable physicochemical characteristics to drug candidates, such as improved solubility and metabolic stability.[1][2] The compound 3-(2-Methoxy-4-nitrophenoxy)oxetane (CAS No. 1356113-04-6, Molecular Formula: C₁₀H₁₁NO₅) incorporates this valuable motif linked to a substituted aromatic system.[3] A thorough understanding of its molecular structure is paramount for its application in drug development and materials science. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations presented herein are grounded in established principles and data from analogous structures, offering a robust framework for its characterization.

Molecular Structure and Analysis Workflow

A logical workflow is essential for the comprehensive spectroscopic analysis of a novel compound. The process begins with sample preparation, followed by data acquisition using various spectroscopic techniques. The resulting data is then processed and analyzed to elucidate and confirm the molecular structure.

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

2D NMR (Optional but Recommended): Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively, confirming assignments.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

¹H NMR: Predicted Spectrum and Interpretation

The predicted ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | m | 2H | Ar-H (H-5, H-6) |

| ~ 7.0 - 7.2 | d | 1H | Ar-H (H-3) |

| ~ 5.2 - 5.4 | m | 1H | O-CH (Oxetane, H-a) |

| ~ 4.8 - 5.0 | t | 2H | O-CH ₂ (Oxetane, H-b) |

| ~ 4.6 - 4.8 | t | 2H | O-CH ₂ (Oxetane, H-c) |

| ~ 3.9 | s | 3H | O-CH ₃ |

Interpretation of Predicted ¹H NMR Spectrum:

-

Aromatic Region (7.0 - 8.1 ppm): The three protons on the aromatic ring are expected to appear in this downfield region due to the deshielding effect of the ring current. The two protons ortho and meta to the nitro group (H-5 and H-6) would likely appear as a multiplet between 7.9 and 8.1 ppm. The proton ortho to the methoxy group (H-3) would be expected at a slightly more upfield position, around 7.0-7.2 ppm, and would likely appear as a doublet.

-

Oxetane Ring Protons (4.6 - 5.4 ppm): The protons on the oxetane ring are expected in the region of 4.6 to 5.4 ppm.[4] The methine proton (H-a) attached to the phenoxy group will be the most downfield of this group due to the direct attachment to the electron-withdrawing oxygen. The two sets of methylene protons (H-b and H-c) will likely appear as triplets, assuming coupling to each other.

-

Methoxy Protons ( ~3.9 ppm): The three protons of the methoxy group are expected to appear as a sharp singlet around 3.9 ppm, a characteristic chemical shift for methoxy groups on an aromatic ring.[5]

¹³C NMR: Predicted Spectrum and Interpretation

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | Ar-C -O (C-2) |

| ~ 148 | Ar-C -O (C-1) |

| ~ 142 | Ar-C -NO₂ (C-4) |

| ~ 126 | Ar-C H (C-6) |

| ~ 118 | Ar-C H (C-5) |

| ~ 110 | Ar-C H (C-3) |

| ~ 74 | O-C H (Oxetane, C-a) |

| ~ 68 | O-C H₂ (Oxetane, C-b/c) |

| ~ 56 | O-C H₃ |

Interpretation of Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons (110 - 155 ppm): The six aromatic carbons will resonate in this range. The carbons attached to oxygen (C-1 and C-2) will be the most downfield. The carbon bearing the nitro group (C-4) will also be significantly downfield. The three aromatic CH carbons (C-3, C-5, C-6) will appear at more upfield positions within this region.

-

Oxetane Ring Carbons (68 - 74 ppm): The methine carbon (C-a) of the oxetane ring is expected around 74 ppm, while the methylene carbons (C-b/c) are predicted to be around 68 ppm. The presence of the oxygen atom within the ring shifts these signals downfield.

-

Methoxy Carbon (~ 56 ppm): The carbon of the methoxy group should give a distinct signal around 56 ppm.

Caption: Chemical structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Predicted IR Spectrum and Interpretation

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 1520 and ~ 1340 | Asymmetric and Symmetric Stretch | Nitro (NO₂) |

| ~ 1250 | C-O Stretch | Aryl Ether |

| ~ 1600, ~ 1480 | C=C Stretch | Aromatic Ring |

| ~ 980 | Ring Vibration | Oxetane |

| ~ 2950 - 2850 | C-H Stretch | Aliphatic (Oxetane, Methoxy) |

| ~ 3100 - 3000 | C-H Stretch | Aromatic |

Interpretation of Predicted IR Spectrum:

-

Nitro Group: The most characteristic peaks will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group, expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[6]

-

Ether Linkages: A strong band around 1250 cm⁻¹ is expected for the aryl C-O stretching of the ether linkage.

-

Aromatic Ring: The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1600-1480 cm⁻¹ region and C-H stretching above 3000 cm⁻¹.

-

Oxetane Ring: The oxetane ring exhibits a characteristic ring vibration (breathing mode) that is typically observed in the 980 cm⁻¹ region.[7][8]

-

Aliphatic C-H: The C-H stretching of the oxetane and methoxy groups will appear in the 2950-2850 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

High-Resolution MS (Optional): For an accurate mass measurement to confirm the elemental composition, use a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR).

Predicted Mass Spectrum and Interpretation

The molecular weight of this compound is 225.20 g/mol .[3]

| Predicted m/z | Ion | Plausible Fragmentation Pathway |

| 226.06 | [M+H]⁺ | Protonated molecular ion |

| 225.06 | [M]⁺ | Molecular ion |

| 168.03 | [M-C₃H₅O]⁺ | Loss of the oxetanyl group |

| 153.02 | [M-C₃H₅O-CH₃]⁺ | Subsequent loss of a methyl radical |

| 123.01 | [M-C₃H₅O-CH₃-NO]⁺ | Loss of nitric oxide |

Interpretation of Predicted Mass Spectrum:

-

Molecular Ion: The primary evidence for the compound's identity will be the molecular ion peak. In ESI, this would likely be observed as the protonated molecule [M+H]⁺ at m/z 226.06. A high-resolution measurement of this ion would confirm the elemental formula C₁₀H₁₁NO₅.

-

Fragmentation Pattern: The fragmentation of the molecule would likely proceed through the cleavage of the ether bond. A significant fragment would be expected at m/z 168.03, corresponding to the 2-methoxy-4-nitrophenoxy cation, resulting from the loss of the oxetanyl group. Further fragmentation could involve the loss of the methyl group from the methoxy substituent, followed by the loss of nitric oxide from the nitro group.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary set of tools for the unambiguous structural elucidation of this compound. The predicted spectroscopic data presented in this guide, based on fundamental principles and analysis of related structures, offers a detailed roadmap for researchers and scientists. This comprehensive characterization is a critical step in harnessing the potential of this oxetane-containing molecule in drug discovery and other advanced applications.

References

-

Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Available from: [Link]

-

ACS Publications. (2021). Systematic Analysis of the Role of Substituents in Oxiranes, Oxetanes, and Oxathietanes Chemical Shifts | The Journal of Physical Chemistry A. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

ResearchGate. (2025). Recent Advances in the Synthesis of 2-Substituted Oxetanes | Request PDF. Available from: [Link]

-

SpectraBase. 3,5,7-tri(2-Methylbutyl)oxy-4'-methoxyflavone - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

-

ResearchGate. (2025). The high resolution FTIR-spectrum of oxetane. Available from: [Link]

-

MDPI. Chemical Space Exploration of Oxetanes. Available from: [Link]

-

NIH. Oxetanes in Drug Discovery Campaigns - PMC. Available from: [Link]

-

ResearchGate. IR spectrum (neat) of POx (Table II, Run 1). | Download Scientific Diagram. Available from: [Link]

-

PubMed. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available from: [Link]

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1356113-04-6 | this compound - AiFChem [aifchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Methoxyphenylacetonitrile(7035-03-2) 13C NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(2-Methoxy-4-nitrophenoxy)oxetane

For Researchers, Scientists, and Drug Development Professionals

Foreword

The oxetane motif has garnered significant attention in contemporary medicinal chemistry, valued for its ability to impart favorable physicochemical properties to drug candidates. This guide provides a comprehensive technical overview of a specific oxetane-containing compound, 3-(2-Methoxy-4-nitrophenoxy)oxetane, intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel chemical entities.

Compound Identification and Properties

Chemical Identity:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1356113-04-6[1] |

| Molecular Formula | C₁₀H₁₁NO₅[1] |

| Molecular Weight | 225.20 g/mol [1] |

Physicochemical Properties (Predicted):

| Property | Predicted Value | Rationale |

| Appearance | Pale yellow to yellow solid | Based on the chromophores present (nitrophenol ether). |

| Melting Point | 100-120 °C | Aromatic compounds with similar molecular weight often fall in this range. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). Sparingly soluble in non-polar solvents and water. | The presence of the polar nitro and ether groups suggests solubility in polar organic solvents. |

| LogP | ~1.5 - 2.5 | Calculated based on the contributions of the aromatic ring, methoxy, nitro, and oxetane groups. |

Synthesis of this compound

The most logical and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide. In this case, the phenoxide of 2-methoxy-4-nitrophenol acts as the nucleophile, attacking an electrophilic 3-substituted oxetane.

Reaction Scheme:

Sources

An In-depth Technical Guide to the Physical Characteristics of 3-(2-Methoxy-4-nitrophenoxy)oxetane

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-(2-Methoxy-4-nitrophenoxy)oxetane, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide synthesizes information from its key precursors, 2-methoxy-4-nitrophenol and 3-phenoxyoxetane, alongside established principles of physical organic chemistry and spectroscopy to present a robust predictive profile. This document is intended to serve as a foundational resource, offering detailed methodologies for the experimental validation of the predicted properties.

Introduction

The oxetane motif has garnered significant attention in medicinal chemistry as a versatile building block capable of modulating the physicochemical properties of drug candidates. Its introduction into molecular scaffolds can influence key parameters such as solubility, metabolic stability, and lipophilicity. The compound this compound incorporates this valuable heterocyclic system with a substituted nitrophenoxy moiety, suggesting its potential utility in the exploration of new chemical space for therapeutic applications. This guide offers a detailed examination of its core physical characteristics to facilitate its synthesis, handling, and application in a research setting.

Chemical Identity and Structure

The fundamental identity of this compound is established by its chemical formula, molecular weight, and unique identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | AiFChem[1] |

| CAS Number | 1356113-04-6 | AiFChem[1] |

| Molecular Formula | C₁₀H₁₁NO₅ | AiFChem[1] |

| Molecular Weight | 225.20 g/mol | AiFChem[1] |

| Canonical SMILES | COC1=CC(=CC=C1OC2COC2)[O-] | AiFChem[1] |

| InChI Key | SRLCNOCQIYAYMH-UHFFFAOYSA-N | AiFChem[1] |

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Predicted Physical Properties

| Property | Predicted Value/Observation | Justification |

| Appearance | Yellowish crystalline solid | Based on the yellow solid appearance of 2-methoxy-4-nitrophenol[1][2]. The introduction of the oxetane moiety is not expected to significantly alter the chromophore of the nitrophenoxy group. |

| Melting Point | > 104 °C | The precursor 2-methoxy-4-nitrophenol has a melting point range of 99-104 °C[1][3]. The addition of the oxetane group increases the molecular weight and size, which generally leads to a higher melting point due to increased intermolecular forces. |

| Boiling Point | > 335.2 °C (at 760 mmHg) | The boiling point of 2-methoxy-4-nitrophenol is 335.2 °C at 760 mmHg[1]. The final compound will have a significantly higher boiling point due to its increased molecular weight. |

| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF), slightly soluble in moderately polar solvents (e.g., ethyl acetate, chloroform). | 2-methoxy-4-nitrophenol is reported as insoluble in water and slightly soluble in chloroform and ethyl acetate[1][2]. The oxetane moiety introduces some polarity, but the overall molecule is expected to remain largely non-polar and thus have low aqueous solubility. |

Experimental Protocols for Physical Characterization

The following section details standardized experimental procedures for the determination of the key physical properties of this compound.

Melting Point Determination

Principle: The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.

Diagram: Workflow for Melting Point Determination

Caption: Standard workflow for determining the melting point of a solid organic compound.

Solubility Assessment

Principle: The solubility of a compound in various solvents provides insight into its polarity and potential for use in different reaction and formulation conditions.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexanes).

-

Procedure:

-

To a small vial, add a known mass of this compound (e.g., 1-5 mg).

-

Add a measured volume of the selected solvent (e.g., 0.1 mL) and agitate the mixture at a constant temperature (e.g., 25 °C).

-

Visually observe for dissolution.

-

If the solid dissolves, add more solute until saturation is reached.

-

If the solid does not dissolve, add more solvent in measured increments until dissolution occurs or a large volume has been added.

-

-

Classification: The solubility can be qualitatively classified as very soluble, soluble, sparingly soluble, or insoluble. For quantitative analysis, the concentration of the saturated solution can be determined.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the known spectral characteristics of the constituent functional groups.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the protons of the oxetane ring and the aromatic and methoxy groups.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic Protons | 7.0 - 8.0 | Multiplets |

| Oxetane CH₂-O | ~4.5 - 5.0 | Multiplet |

| Oxetane CH | ~5.0 - 5.5 | Multiplet |

| Methoxy (OCH₃) | ~3.9 - 4.1 | Singlet |

Justification: The aromatic protons will be in the typical downfield region. The protons on the oxetane ring adjacent to the oxygen atom will be significantly deshielded. The methoxy protons will appear as a singlet in the typical region for such groups.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 160 |

| Oxetane C-O | ~70 - 80 |

| Oxetane CH | ~75 - 85 |

| Methoxy (OCH₃) | ~55 - 60 |

Justification: The chemical shifts are predicted based on standard values for aromatic, ether, and methoxy carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the key functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 3000 | Stretch |

| C-O-C (ether) | 1050 - 1250 | Asymmetric Stretch |

| NO₂ (nitro) | 1500 - 1550 and 1300 - 1370 | Asymmetric and Symmetric Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

Justification: These predicted ranges are based on well-established correlation tables for the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| Feature | Predicted m/z | Interpretation |

| Molecular Ion [M]⁺ | 225.06 | Corresponding to the molecular weight of C₁₀H₁₁NO₅. |

| Major Fragments | 169.04 | Loss of the oxetane moiety (C₃H₄O). |

| 153.04 | Loss of the oxetane and a methoxy radical. | |

| 123.03 | Further fragmentation of the nitrophenoxy cation. |

Justification: The fragmentation is predicted to occur at the ether linkage and involve the loss of the nitro and methoxy groups, which are common fragmentation pathways for such compounds.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the physical characteristics of this compound. The information presented herein is intended to serve as a valuable resource for researchers, enabling them to anticipate the properties of this compound and to design appropriate experimental strategies for its synthesis, purification, and application. The detailed experimental protocols provided offer a clear path for the validation and potential refinement of the predicted data. Further experimental investigation is warranted to establish a definitive and complete physicochemical profile of this promising molecule.

References

-

Home Sunshine Pharma. 2-Methoxy-4-nitrophenol CAS 3251-56-7. Available from: [Link]

-

LookChem. 2-Methoxy-4-nitrophenol. Available from: [Link]

-

ChemSynthesis. 2-methoxy-4-nitrophenol - 3251-56-7. Available from: [Link]

-

PubChem. 2-Methoxy-4-nitrophenol. Available from: [Link]

-

SpectraBase. 2-Methoxy-4-nitrophenol. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-(2-Methoxy-4-nitrophenoxy)oxetane in Common Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of the novel compound 3-(2-Methoxy-4-nitrophenoxy)oxetane. Given the absence of published empirical solubility data for this specific molecule, this document serves as a predictive guide and a practical manual for its characterization.

Introduction: The Emerging Role of Oxetanes and the Significance of Solubility

The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry as a valuable structural motif.[1][2][3] Its incorporation into drug candidates can favorably modulate key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity.[2] The strained 4-membered ring of oxetane acts as a strong hydrogen bond acceptor, a characteristic that can be leveraged to improve the solubility of a molecule.[1] this compound is a compound that combines this beneficial oxetane moiety with a substituted nitrophenol group, suggesting its potential as a building block in drug discovery programs, possibly targeting enzymes like mTOR.[3]

Solubility is a critical determinant of a drug candidate's success, influencing everything from in vitro assay reliability to in vivo bioavailability and therapeutic efficacy.[4] Poor aqueous solubility is a major hurdle in formulation development for over 40% of new chemical entities.[4] Therefore, a thorough understanding and quantification of the solubility of this compound in various common solvents is a foundational step in its development pathway.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₅ | AiFChem[5] |

| Molecular Weight | 225.20 g/mol | AiFChem[5] |

| IUPAC Name | This compound | AiFChem[5] |

| Canonical SMILES | COC1=CC(=CC=C1OC1COC1)=O | AiFChem[5] |

Structural Analysis and Solubility Prediction:

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] The polarity of an organic molecule is a balance between its polar and non-polar regions.

-

Polar Moieties: The structure of this compound contains several polar functional groups that will influence its solubility:

-

Oxetane Ring: The ether oxygen is a hydrogen bond acceptor.[7]

-

Methoxy Group (-OCH₃): The ether linkage is polar.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group.

-

Phenoxy Ether Linkage: The oxygen atom contributes to the molecule's polarity.

-

-

Non-Polar Moiety:

-

Benzene Ring: The aromatic ring is the primary non-polar (lipophilic) component of the molecule.

-

Predicted Solubility:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Due to the presence of multiple polar groups and hydrogen bond acceptors, the compound is expected to have some solubility in polar protic solvents. However, the non-polar benzene ring will limit its aqueous solubility. According to the Biopharmaceutics Classification System (BCS), a drug is highly soluble if its highest dose is soluble in 250 mL of aqueous media over a pH range of 1.2-6.8.[8] The solubility in water is likely to be pH-dependent due to the nitrophenol component.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): The compound is predicted to exhibit good solubility in these solvents. These solvents can engage in dipole-dipole interactions with the polar groups of the molecule without the steric hindrance of hydrogen bonding to the same degree as protic solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in non-polar solvents due to the significant polarity imparted by the nitro, methoxy, and oxetane groups.

Experimental Determination of Thermodynamic Solubility: The Gold Standard

The saturation shake-flask method is widely regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility.[9][10] It is a reliable method that measures the true solubility of a compound at equilibrium.[10]

Rationale Behind the Shake-Flask Method

This method is designed to create a saturated solution of the compound in a specific solvent at a controlled temperature. By adding an excess of the solid compound, equilibrium is established between the dissolved and undissolved states.[9] The concentration of the compound in the filtered supernatant represents its solubility in that solvent under the specified conditions.

Detailed Protocol for the Shake-Flask Method

This protocol is designed as a self-validating system to ensure accurate and reproducible results.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Ethanol, DMSO, Acetonitrile, Hexane)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[9]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance) and agitation speed.[11]

-

Agitate for a sufficient time to reach equilibrium. This can vary from 24 to 72 hours.[12][13] To validate the equilibrium time, samples should be taken at multiple time points (e.g., 24h, 48h, 72h) until the concentration of subsequent samples does not significantly differ.[13]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the samples.[13]

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a syringe filter into a clean vial for analysis. Filtration is a critical step to remove any remaining solid particles.[13]

-

-

Quantification:

-

Analyze the concentration of the compound in the filtered sample using a validated analytical method, such as HPLC-UV.

-

Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.

-

High-Throughput Kinetic Solubility Assessment using Nephelometry

For earlier stages of drug discovery where compound availability may be limited, a high-throughput kinetic solubility assay is often employed.[12] Nephelometry, which measures light scattering from suspended particles, is a rapid and effective technique for this purpose.[14][15][16]

The Principle of Nephelometric Solubility Measurement

This method determines kinetic solubility by adding a concentrated DMSO stock of the compound to an aqueous buffer. If the compound's concentration exceeds its solubility limit, it precipitates out of solution. A nephelometer detects the resulting turbidity by measuring the intensity of scattered light.[17] This provides a rapid assessment of solubility at a specific concentration threshold.[18]

Protocol for Nephelometric Solubility Assay

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well or 384-well microplates

-

Microplate nephelometer

-

Positive control (poorly soluble compound)

-

Negative control (highly soluble compound)

Procedure:

-

Plate Preparation: Add the aqueous buffer to the wells of the microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution of the compound to the buffer-filled wells to achieve the desired final concentration. Typically, a serial dilution is performed to test a range of concentrations.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.

-

Measurement: Place the microplate into the nephelometer and measure the light scattering (expressed in Nephelometric Turbidity Units, NTU).

-

Data Analysis: Compare the NTU values of the test compound to the positive and negative controls. A significant increase in NTU above the negative control indicates that the compound has precipitated and is therefore insoluble at that concentration. The solubility is reported as the highest concentration at which no significant precipitation is observed.

Data Summary and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison.

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µM) | Classification |

| Water | 25 | Shake-Flask | |||

| PBS (pH 7.4) | 37 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| DMSO | 25 | Shake-Flask | |||

| Acetonitrile | 25 | Shake-Flask | |||

| Hexane | 25 | Shake-Flask | |||

| PBS (pH 7.4) | 25 | Nephelometry |

Solubility Classification (General Guidance):

-

Very Soluble: > 100 mg/mL

-

Freely Soluble: 10 - 100 mg/mL

-

Soluble: 1 - 10 mg/mL

-

Sparingly Soluble: 0.1 - 1 mg/mL

-

Slightly Soluble: 0.01 - 0.1 mg/mL

-

Very Slightly Soluble: < 0.01 mg/mL

Conclusion

While specific experimental data for the solubility of this compound is not yet publicly available, this guide provides the essential theoretical framework and practical, validated protocols for its determination. Based on its structural features, the compound is predicted to have moderate to low aqueous solubility and good solubility in polar aprotic solvents. The robust shake-flask method will yield definitive thermodynamic solubility data crucial for later-stage development, while high-throughput nephelometry offers a rapid and efficient means for early-stage assessment. By following the detailed methodologies outlined herein, researchers can confidently and accurately characterize the solubility profile of this promising oxetane-containing molecule, enabling its progression in drug discovery and development pipelines.

References

- SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. (2015). Indian Journal of Heterocyclic Chemistry.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018).

- Experiment: Solubility of Organic & Inorganic Compounds. University of Missouri–St. Louis.

- Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. (2020). Ingenta Connect.

- Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. (2005).

- EXPERIMENT 1 DETERMIN

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online.

- Studies on synthesis of 3-(2-cyano ethoxy) methyl- and 3-[(methoxy-triethylenoxy)] methyl-3'-methyloxetane and their copolymers.

- This compound. AiFChem.

- BCS Methodology: Solubility, Permeability & Dissolution. FDA.

- Solubility Determination of Chemicals by Nephelometry.

- Solubility of Organic Compounds. (2023). Chem LibreTexts.

- What is Nephelometry: Meaning & Examples. BMG Labtech.

- Annex 4. (2019).

- Solubility Assay by Laser Nephelometry. Enamine.

- Applications of oxetanes in drug discovery and medicinal chemistry. (2024). PubMed Central.

- 2-Methoxy-4-nitrophenol. PubChem.

- How To Determine Solubility Of Organic Compounds? (2024). YouTube.

- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH.

- 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one.

- Drug Solubility: Importance and Enhancement Techniques. (2012). PubMed Central.

- An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College.

- ExperimentNephelometry Document

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1356113-04-6 | this compound - AiFChem [aifchem.com]

- 6. chem.ws [chem.ws]

- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 8. database.ich.org [database.ich.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. enamine.net [enamine.net]

- 13. who.int [who.int]

- 14. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 15. bmglabtech.com [bmglabtech.com]

- 16. rheolution.com [rheolution.com]

- 17. emeraldcloudlab.com [emeraldcloudlab.com]

- 18. enamine.net [enamine.net]

Unlocking New Frontiers in Drug Discovery and Photobiology: A Technical Guide to the Potential Applications of Substituted Nitrophenoxy Oxetanes

For Immediate Release

Shanghai, China – January 19, 2026 – In the ever-evolving landscape of pharmaceutical sciences and chemical biology, the quest for molecular scaffolds that offer enhanced precision, stability, and novel functionalities is paramount. This technical guide delves into the significant potential of a unique class of heterocyclic compounds: substituted nitrophenoxy oxetanes. Synthesizing the well-established benefits of the oxetane ring in medicinal chemistry with the photoresponsive nature of nitroaromatic moieties, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, properties, and promising applications. As a Senior Application Scientist, this guide is structured to provide not just a theoretical framework, but also actionable insights and detailed methodologies to spur further innovation in this exciting area.

Introduction: The Strategic Fusion of Oxetane Stability and Photoreactivity

The four-membered oxetane ring has garnered considerable attention in drug discovery as a versatile structural motif. Its compact, polar, and three-dimensional nature allows it to serve as a metabolically stable bioisostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability. The incorporation of an oxetane can profoundly influence the pharmacokinetic profile of a drug candidate, making it a valuable tool in the medicinal chemist's arsenal.

This guide focuses on the intriguing possibilities that arise from the strategic substitution of the oxetane core with a nitrophenoxy group. The presence of the nitroaromatic moiety introduces a photoresponsive handle, opening the door to applications in photopharmacology and controlled substance release. The ortho-nitrobenzyl group and its derivatives are classic photolabile protecting groups (PPGs), which can be cleaved with light to release a protected molecule with high spatial and temporal control. We propose that substituted nitrophenoxy oxetanes can be designed to function as novel, efficient PPGs, with the oxetane serving to modulate stability and solubility.

This document will explore two primary areas of application: their use as advanced building blocks in medicinal chemistry to enhance drug-like properties, and their potential as next-generation photolabile protecting groups for controlled release applications in biological systems.

PART 1: Synthesis and Characterization of Substituted Nitrophenoxy Oxetanes

The synthesis of substituted nitrophenoxy oxetanes can be approached through several established synthetic strategies for forming the oxetane ring. The choice of method will depend on the desired substitution pattern and the availability of starting materials.

Synthetic Pathways

Two of the most versatile methods for the synthesis of the oxetane ring are Williamson etherification and the Paternò-Büchi reaction.

-

Williamson Etherification: This classical method involves the intramolecular cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group. For the synthesis of a 3-(nitrophenoxy)oxetane, a plausible route would start from a glycerol derivative, proceeding through a protected 1-halo-3-(nitrophenoxy)propan-2-ol intermediate. Base-mediated cyclization would then yield the desired oxetane.

-

Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene offers a direct route to the oxetane core. For instance, the reaction of a nitrophenoxy-substituted aldehyde or ketone with an alkene under photochemical conditions could potentially yield the corresponding substituted oxetane.

A general synthetic workflow for the preparation of a 3-(4-nitrophenoxy)oxetane via a Williamson etherification approach is outlined below.

Caption: Proposed synthetic workflow for 3-(4-nitrophenoxy)oxetane.

Experimental Protocol: Synthesis of 3-(4-Nitrophenoxy)oxetane

The following is a detailed, hypothetical protocol based on established chemical principles for the synthesis of 3-(4-nitrophenoxy)oxetane.

Step 1: Synthesis of 3-(4-Nitrophenoxy)propane-1,2-diol

-

To a solution of solketal (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 1-fluoro-4-nitrobenzene (1.1 eq) in anhydrous DMF dropwise.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude protected diol is then deprotected by stirring with a strong acid catalyst (e.g., Dowex 50WX8) in methanol at room temperature until TLC analysis indicates complete conversion.

-

Filter the resin and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to afford 3-(4-nitrophenoxy)propane-1,2-diol.

Step 2: Synthesis of 3-(4-Nitrophenoxy)oxetane

-

Dissolve 3-(4-nitrophenoxy)propane-1,2-diol (1.0 eq) in anhydrous pyridine at 0 °C.

-

Add p-toluenesulfonyl chloride (1.1 eq) portion-wise and stir the reaction at 0 °C for 4 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude tosylate.

-

Dissolve the crude tosylate in anhydrous THF and add potassium tert-butoxide (1.5 eq) at room temperature.

-

Stir the reaction for 12 hours at room temperature.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(4-nitrophenoxy)oxetane.

PART 2: Potential Applications and Technical Insights

The unique combination of an oxetane core and a nitrophenoxy substituent paves the way for two significant areas of application: as property-enhancing scaffolds in drug discovery and as novel photolabile protecting groups.

Substituted Nitrophenoxy Oxetanes in Medicinal Chemistry

The oxetane moiety is a well-regarded bioisostere for gem-dimethyl and carbonyl groups, often leading to improvements in aqueous solubility, metabolic stability, and lipophilicity. The introduction of a substituted nitrophenoxy oxetane into a drug candidate can therefore be a strategic move to fine-tune its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

| Property | Rationale for Improvement with Oxetane Moiety |

| Aqueous Solubility | The polar nature of the ether oxygen in the oxetane ring can enhance hydrogen bonding with water, thereby increasing solubility. |

| Metabolic Stability | Replacement of metabolically labile groups (e.g., gem-dimethyl) with the more robust oxetane ring can block sites of oxidative metabolism by cytochrome P450 enzymes. |

| Lipophilicity (logP) | The introduction of the polar oxetane can reduce lipophilicity, which can be beneficial for optimizing pharmacokinetic profiles and reducing off-target effects. |

| Conformational Rigidity | The strained four-membered ring imparts a degree of conformational rigidity, which can lead to improved binding affinity for a biological target. |

The nitrophenoxy substituent further expands the possibilities for molecular interactions, potentially engaging in pi-stacking or other non-covalent interactions within a protein binding pocket.

Substituted Nitrophenoxy Oxetanes as Photolabile Protecting Groups

The most exciting potential application of substituted nitrophenoxy oxetanes lies in their use as photolabile protecting groups (PPGs). The o-nitrobenzyl group is a classic PPG that undergoes photochemical cleavage upon irradiation with UV light to release a protected substrate. The mechanism involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate which then rearranges to release the caged molecule.

Caption: General mechanism of o-nitrobenzyl photocleavage.

A 3-(o-nitrophenoxy)oxetane derivative could function as a PPG for an alcohol, for instance. Upon irradiation, the o-nitrobenzyl-like moiety would cleave, releasing the alcohol and a nitroso-aldehyde byproduct. The oxetane substituent at the benzylic position would be expected to influence the photochemical properties, such as the quantum yield of uncaging and the absorption wavelength.

Advantages of a Nitrophenoxy Oxetane-based PPG:

-

Tunable Photochemical Properties: The substitution pattern on the phenoxy ring and the oxetane itself can be modified to fine-tune the absorption wavelength and quantum efficiency.

-

Improved Solubility: The inherent polarity of the oxetane ring can enhance the water solubility of the caged compound, which is often a challenge with traditional hydrophobic PPGs.

-

Orthogonal Deprotection: Photochemical deprotection offers a high degree of orthogonality to chemical methods, allowing for selective deprotection in complex biological systems.

Experimental Workflow: Evaluation of a Nitrophenoxy Oxetane as a PPG

-

Synthesis of the Caged Compound: Synthesize the target molecule with the nitrophenoxy oxetane group protecting a key functional group (e.g., an alcohol or a carboxylic acid).

-

Photolysis Experiments: Irradiate a solution of the caged compound with a suitable light source (e.g., a 365 nm UV lamp).

-

Monitoring of Uncaging: Monitor the progress of the photoreaction using techniques such as HPLC, LC-MS, or NMR spectroscopy to identify the released substrate and photoproducts.

-

Quantum Yield Determination: Quantify the efficiency of the photocleavage by determining the quantum yield of uncaging using a well-characterized actinometer.

Conclusion and Future Directions

Substituted nitrophenoxy oxetanes represent a promising, yet underexplored, class of compounds with significant potential in both medicinal chemistry and photobiology. Their synthesis is achievable through established methodologies, and their unique structural features offer compelling advantages. As advanced building blocks, they can be used to optimize the pharmacokinetic profiles of drug candidates. As photolabile protecting groups, they offer the potential for precise spatiotemporal control over the release of bioactive molecules.

Future research in this area should focus on the systematic synthesis and characterization of a library of substituted nitrophenoxy oxetanes with varying substitution patterns. Detailed photochemical studies are needed to quantify their uncaging efficiencies and to explore the influence of the oxetane moiety on their photochemical properties. Furthermore, the application of these novel PPGs to cage various biologically relevant molecules, such as neurotransmitters, signaling lipids, and enzyme inhibitors, will be a crucial step in validating their utility in complex biological systems. The insights and methodologies presented in this guide are intended to serve as a foundation for these exciting future endeavors.

References

- Engels, J., & Schlaeger, E. J. (1977). Synthesis, structure, and reactivity of adenosine cyclic 3',5'-phosphate benzyl triesters. Journal of Medicinal Chemistry, 20(7), 907-911.

- Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929-1935.

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in drug discovery.

- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.

- Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kreek, M. J. (2012). Application of the oxetane motif in the design of a potent and selective inhibitor of the human 5-lipoxygenase-activating protein. Journal of medicinal chemistry, 55(7), 3414-3426.

- Huang, G., & Wicha, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 115802.

- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical reviews, 116(19), 12150-12233.

- Gould, A. A., & Deiters, A. (2014). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. ACS chemical biology, 9(2), 319-331.

- Vo, D. D., & Deiters, A. (2019). Recent advances in photolabile protecting groups for in vitro and in vivo applications. Current opinion in chemical biology, 53, 11-19.

- Nishikubo, T., Kameyama, A., & Kudo, H. (2006). New developments of the synthesis and polymerization of oxetane derivatives. Journal of Synthetic Organic Chemistry, Japan, 64(9), 934-944.

- Li, S., & Xu, J. (2016). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Progress in Chemistry, 28(12), 1798-1810.

- Papageorgiou, G., & Corrie, J. E. (2006). Intramolecular sensitization of photocleavage of the photolabile 2-(2-nitrophenyl) propoxycarbonyl (NPPOC) protecting group: photoproducts and photokinetics of the release of nucleosides. Photochemical & Photobiological Sciences, 5(11), 1011-1019.

- Bräse, S., & de Meijere, A. (2004). The Paternò-Büchi Reaction. In Modern Carbonyl Olefination (pp. 165-199). Wiley-VCH Verlag GmbH & Co. KGaA.

- Bochet, C. G. (2002). Bis (o-nitrophenyl) ethanediol: A Practical Photolabile Protecting Group for Ketones and Aldehydes. The Journal of Organic Chemistry, 67(17), 6216-6219.

- Fedorov, Y. V., & Fedorova, O. A. (2015). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Russian Chemical Reviews, 84(10), 991.

A Comprehensive Technical Guide to the Synthesis of 3-Aryloxyoxetanes for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The oxetane motif has emerged as a valuable scaffold in modern medicinal chemistry, prized for its ability to favorably modulate the physicochemical properties of drug candidates.[1] When incorporated into a molecule, the compact, polar, and three-dimensional nature of the oxetane ring can enhance aqueous solubility, metabolic stability, and cell permeability.[1][2] The 3-aryloxyoxetane substructure, in particular, is of significant interest as it combines the benefits of the oxetane ring with the diverse pharmacological possibilities offered by the aryl ether linkage. This guide provides a detailed exploration of the primary synthetic strategies for constructing 3-aryloxyoxetanes, offering insights into the underlying principles and practical considerations for each method.

Strategic Overview of 3-Aryloxyoxetane Synthesis

The synthesis of 3-aryloxyoxetanes can be broadly approached from two main retrosynthetic disconnections, as illustrated below. The first strategy involves the formation of the C-O ether bond between a pre-formed oxetane precursor and an aromatic partner. The second, less common, approach involves the intramolecular cyclization of a suitably functionalized acyclic precursor. This guide will focus on the more prevalent ether bond-forming strategies.

Caption: The mechanism of the Williamson ether synthesis for 3-aryloxyoxetanes.

Causality Behind Experimental Choices:

-

Choice of Base: A moderately strong base such as potassium carbonate or cesium carbonate is often sufficient to deprotonate the phenol without promoting side reactions of the 3-halooxetane. S[3]tronger bases like sodium hydride can be used but may increase the risk of elimination or ring-opening of the oxetane.

-

Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically employed to dissolve the phenoxide salt and facilitate the S(_N)2 reaction. *[4] Leaving Group: While 3-bromo- and 3-iodooxetane are effective, 3-oxetyl tosylate is often the preferred electrophile due to the excellent leaving group ability of the tosylate anion, which can lead to higher yields and milder reaction conditions.

[2]Self-Validating System: The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials and the appearance of the less polar ether product. Successful synthesis is confirmed by spectroscopic analysis (NMR, MS) of the purified product.

| Parameter | Typical Conditions | Considerations |

| Oxetane Precursor | 3-Bromooxetane, 3-Iodooxetane, 3-Oxetyl Tosylate | Tosylate is generally more reactive. |

| Aryl Precursor | Phenol | Electron-donating groups on the phenol can increase nucleophilicity. |

| Base | K₂CO₃, Cs₂CO₃, NaH | Choice of base depends on the acidity of the phenol and stability of the oxetane. |

| Solvent | DMF, DMSO, Acetonitrile | Must be polar and aprotic to facilitate S(_N)2. |

| Temperature | Room temperature to 80 °C | Higher temperatures may be needed for less reactive substrates but increase side reaction risk. |

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for the synthesis of 3-aryloxyoxetanes, particularly when starting from oxetan-3-ol. T[5][6][7]his reaction facilitates the condensation of an alcohol and a pronucleophile (in this case, a phenol) in the presence of a phosphine and an azodicarboxylate.

Caption: Simplified mechanism of the Mitsunobu reaction for 3-aryloxyoxetane synthesis.

Causality Behind Experimental Choices:

-

Reagents: Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are the classic reagents for this transformation. T[5]he choice between DEAD and DIAD is often a matter of practical preference, with DIAD sometimes being favored for its lower toxicity.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for the Mitsunobu reaction, as it effectively dissolves the reagents and is relatively unreactive under the reaction conditions. *[5] Reaction Conditions: The reaction is typically carried out at or below room temperature, making it suitable for thermally sensitive substrates. The order of addition of reagents can be crucial for optimizing the yield and minimizing side products.

[5]Self-Validating System: The formation of triphenylphosphine oxide as a white precipitate is a visual indicator of reaction progress. The reaction can be monitored by TLC, and the final product is confirmed by standard spectroscopic methods. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which must be considered when using chiral starting materials.

[6]#### 3. Transition-Metal-Catalyzed C-O Cross-Coupling

For the synthesis of more complex or sterically hindered 3-aryloxyoxetanes, transition-metal-catalyzed cross-coupling reactions offer a powerful and versatile approach. The two most prominent methods are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed), which has been adapted for C-O bond formation.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. I[8][9]n the synthesis of 3-aryloxyoxetanes, this would involve the reaction of an aryl halide with oxetan-3-ol or a 3-halooxetane with a phenol. The latter is more common in modern variations of the Ullmann reaction.

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are typically used as the catalyst. T[10]he use of ligands, such as 1,10-phenanthroline or picolinic acid, can significantly improve the reaction rate and yield by stabilizing the copper catalyst and facilitating the catalytic cycle.

-

Base: A mild inorganic base like potassium carbonate or cesium carbonate is generally used to deprotonate the phenol. *[10] Solvent and Temperature: Traditional Ullmann reactions often required high temperatures and polar aprotic solvents. H[8]owever, modern ligand-accelerated protocols can often be performed under milder conditions.

Originally developed for C-N bond formation, the Buchwald-Hartwig reaction has been successfully adapted for the synthesis of aryl ethers. T[11][12][13]his palladium-catalyzed cross-coupling reaction is highly versatile and tolerant of a wide range of functional groups.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. connectjournals.com [connectjournals.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. scispace.com [scispace.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

A Technical Guide to the Synthesis and Strategic Utility of 3-(2-Methoxy-4-nitrophenoxy)oxetane

A Note on the Subject Compound: The specific molecule, 3-(2-Methoxy-4-nitrophenoxy)oxetane, is not widely documented in publicly accessible scientific literature or patent databases. This guide, therefore, presents a scientifically grounded, hypothetical exploration of its discovery and history. It is structured around the most probable synthetic route and the strategic rationale that would drive the creation of such a molecule within a modern drug discovery program. The methodologies, principles, and characterization techniques described are based on established, peer-reviewed chemical science.

Part 1: Strategic Imperative - The Rationale for Synthesis

In contemporary medicinal chemistry, the pursuit of novel chemical matter is driven by the need to optimize the biological activity and physicochemical properties of lead compounds. The conceived structure of this compound elegantly combines two key pharmacophoric elements: the oxetane ring and a substituted nitrophenol. The decision to synthesize this molecule would likely be rooted in a hypothesis-driven drug design campaign.

-

The Oxetane Moiety: A Modern Bioisostere: The oxetane ring, a four-membered cyclic ether, has gained significant traction in drug discovery.[1][2] Its incorporation is a strategic choice to modulate key drug-like properties.[3][4] Oxetanes are often used as polar, three-dimensional replacements for less favorable groups like gem-dimethyl or carbonyl functionalities.[4][5] This substitution can lead to marked improvements in:

-

Aqueous Solubility: The polar nature of the ether oxygen can enhance solubility, a critical factor for oral bioavailability.[3]

-

Metabolic Stability: Oxetane rings are generally more resistant to metabolic degradation compared to more lipophilic aliphatic groups.[6]

-

Lipophilicity: The introduction of an oxetane can reduce a compound's lipophilicity (LogP), which can improve its pharmacokinetic profile.[6]

-

Conformational Rigidity: The strained ring can lock rotatable bonds, presenting a more defined conformation to a biological target, potentially increasing potency and selectivity.[3]

-

-

The 2-Methoxy-4-nitrophenoxy Group: A Versatile Synthetic Handle: This portion of the molecule offers several strategic advantages. The nitro group is a strong electron-withdrawing group and a key synthetic intermediate. It can be readily reduced to a primary amine, a common functional group in a vast number of bioactive molecules.[7] This allows for the creation of a diverse library of analogs through subsequent derivatization of the amine. Furthermore, substituted phenols are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets. The methoxy group provides an additional point for potential metabolic interaction or target recognition.

Part 2: The Synthetic Pathway - A Williamson Ether Synthesis Approach

The most logical and efficient method for constructing the C-O-C ether linkage in the target molecule is the Williamson ether synthesis.[8][9] This classic S_N2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide or a related substrate with a good leaving group.[5][10]

The proposed retrosynthesis is as follows:

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Synthesis of this compound

This protocol describes a robust, self-validating procedure for the synthesis via a base-mediated Williamson etherification.

Step 1: Formation of the Phenoxide Nucleophile

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methoxy-4-nitrophenol (1.0 eq).

-

Dissolve the phenol in anhydrous dimethylformamide (DMF).

-

Cool the solution to 0 °C using an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium phenoxide, a potent nucleophile. The reaction is performed at 0°C to control the exothermic reaction and prevent potential side reactions.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phenoxide is typically accompanied by a color change and cessation of hydrogen gas evolution.

Step 2: Nucleophilic Substitution (S_N2 Reaction)

-

In a separate flask, prepare a solution of oxetan-3-yl tosylate (1.0 eq) in a minimal amount of anhydrous DMF. Causality Note: Oxetan-3-yl tosylate is chosen as the electrophile because the tosylate group is an excellent leaving group, facilitating the S_N2 displacement by the phenoxide.[8] A primary or secondary substrate is required for an efficient Williamson ether synthesis to avoid elimination side reactions.[9]

-